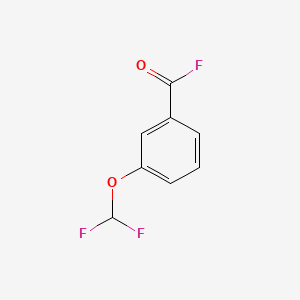

3-(Difluoromethoxy)benzoyl fluoride

Beschreibung

Eigenschaften

CAS-Nummer |

123876-16-4 |

|---|---|

Molekularformel |

C8H5F3O2 |

Molekulargewicht |

190.121 |

IUPAC-Name |

3-(difluoromethoxy)benzoyl fluoride |

InChI |

InChI=1S/C8H5F3O2/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H |

InChI-Schlüssel |

MKEPGCHNSVGLQV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)F |

Synonyme |

Benzoyl fluoride, 3-(difluoromethoxy)- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-(Difluoromethoxy)benzoyl Fluoride: A Technical Guide to Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of rational design. 3-(Difluoromethoxy)benzoyl fluoride (CAS: 123876-16-4) [1] represents a highly specialized, dual-functional building block. It combines the metabolic stability and lipophilicity of a difluoromethoxy ether with the chemoselective acylating power of an acyl fluoride.

Unlike traditional acyl chlorides, which are notoriously moisture-sensitive and prone to side reactions, acyl fluorides offer exceptional kinetic stability. This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic workflows, and mechanistic advantages of 3-(difluoromethoxy)benzoyl fluoride, designed for researchers optimizing complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Identification

The physical characterization of 3-(difluoromethoxy)benzoyl fluoride is critical for downstream processing. The difluoromethoxy group (-OCHF₂) acts as a lipophilic hydrogen bond donor/acceptor, while the acyl fluoride (-COF) moiety governs its reactivity profile.

Table 1: Core Chemical and Physical Data

| Property | Value |

| IUPAC Name | 3-(Difluoromethoxy)benzoyl fluoride |

| CAS Registry Number | 123876-16-4 |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | ~180–200 °C (extrapolated from benzoyl fluoride) |

| Density | ~1.35 g/cm³ (predicted) |

| ¹⁹F NMR Signatures (CDCl₃) | ~ +17.0 ppm (s, 1F, -COF); ~ -82.5 ppm (d, J=74 Hz, 2F, -OCHF₂) |

Mechanistic Insights: The Acyl Fluoride Advantage

A common question in synthetic planning is: Why synthesize an acyl fluoride when 3-(difluoromethoxy)benzoyl chloride (CAS: 76903-91-8) is more widely known?[2]

The answer lies in the hard-soft acid-base (HSAB) theory and bond dissociation energies. The C–F bond in an acyl fluoride is significantly stronger (~116 kcal/mol) than the C–Cl bond in an acyl chloride (~81 kcal/mol). This imparts remarkable kinetic stability to acyl fluorides; they are highly resistant to neutral hydrolysis and can often be purified via silica gel chromatography[3].

However, because fluorine is highly electronegative, the carbonyl carbon is strongly activated. When exposed to a suitable nucleophile (like a primary or secondary amine) in the presence of a mild base, the fluoride ion acts as an excellent leaving group. This allows for clean, room-temperature amidation without the violent exotherms, ketene formation, or rapid moisture degradation associated with acyl chlorides.

Fig 1: Reactivity profile of acyl fluorides versus acyl chlorides in amidation.

Synthetic Workflows

3-(Difluoromethoxy)benzoyl fluoride is typically synthesized in situ or isolated prior to complex coupling reactions. The most reliable method involves the deoxyfluorination of 3-(difluoromethoxy)benzoic acid (CAS: 4837-19-8)[4][5]. Alternatively, modern catalytic methods allow for the generation of acyl fluorides via palladium-catalyzed acyl exchange using simple benzoyl fluoride as a fluoride source[6].

Fig 2: Synthetic route to 3-(difluoromethoxy)benzoyl fluoride via deoxyfluorination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Analytical checkpoints are embedded within the workflow to confirm intermediate success before proceeding to downstream coupling.

Protocol: Synthesis and Amidation of 3-(Difluoromethoxy)benzoyl Fluoride

Objective: Convert 3-(difluoromethoxy)benzoic acid to its acyl fluoride, followed by coupling with a piperazine derivative to yield an API precursor (e.g., 1-[3-(Difluoromethoxy)benzoyl]piperazine)[7][8].

Step 1: Acyl Fluoride Generation

-

Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-(difluoromethoxy)benzoic acid (1.0 equiv, 5.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 15 mL).

-

Base Addition: Add anhydrous pyridine (1.2 equiv, 6.0 mmol). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

-

Fluorination: Dropwise, add cyanuric fluoride (1.5 equiv, 7.5 mmol) via syringe. A white precipitate (cyanuric acid derivatives) will begin to form.

-

Reaction: Stir at -20 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Validation Checkpoint (Crucial): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and run a rapid ¹⁹F NMR.

-

Success Criteria: Disappearance of the cyanuric fluoride signal. Appearance of a sharp singlet at ~+17 ppm (the -COF group) and a doublet at ~-82 ppm (J = 74 Hz, the -OCHF₂ group). If the +17 ppm peak is absent, the activation has failed.

-

Step 2: Workup and Isolation 6. Quench the reaction by adding crushed ice (5 g) and cold water (10 mL). 7. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with cold 0.5 M HCl (to remove pyridine), followed by cold brine. 8. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent volatility losses). The resulting acyl fluoride can be used directly in the next step without further purification.

Step 3: Chemoselective Amidation 9. Dissolve the crude 3-(difluoromethoxy)benzoyl fluoride in anhydrous THF (10 mL). 10. Add the target amine (e.g., N-Boc-piperazine, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv). Stir at room temperature for 4 hours. 11. Validation Checkpoint: TLC analysis (Hexanes/EtOAc 7:3). The highly mobile acyl fluoride spot should disappear, replaced by a lower-Rf amide product.

Applications in Drug Discovery

The integration of the 3-(difluoromethoxy)benzoyl moiety is highly prized in medicinal chemistry. The difluoromethoxy group acts as an isosteric replacement for a methoxy group but offers superior metabolic stability. Standard methoxy groups are rapidly cleaved by Cytochrome P450 enzymes (O-demethylation) in the liver. The strong electron-withdrawing nature of the fluorine atoms in the -OCHF₂ group drastically reduces the electron density on the oxygen, fortifying the ether linkage against enzymatic oxidation.

Furthermore, compounds utilizing this motif, such as 1-[3-(Difluoromethoxy)benzoyl]piperazine (CAS: 923178-26-1) [7][8], serve as vital intermediates for synthesizing CNS-active agents, calcium channel blockers[9], and anti-inflammatory drugs (e.g., analogs of Roflumilast)[10]. The use of the acyl fluoride intermediate ensures that these complex, often sterically hindered or sensitive amines are acylated cleanly, maximizing overall synthetic yield and purity.

References

-

Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis Organometallics (ACS Publications), 2020. URL:[Link]

-

Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions Beilstein Journal of Organic Chemistry (via PMC), 2020. URL:[Link]

-

1-[3-(Difluoromethoxy)benzoyl]piperazine | CAS: 923178-26-1 AKSci / ChemSrc Database URL:[Link]

Sources

- 1. Benzoyl fluoride, 3-nitro- (9CI) | CAS#:77976-08-0 | Chemsrc [chemsrc.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 76903-91-8 Name: [xixisys.com]

- 3. Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah’s reagent under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novachem | 3-(Difluoromethoxy)benzoic acid F007853-10G 4837-19-8 Fluorochem Ltd [novachem.com.au]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 923178-26-1 1-[3-(Difluoromethoxy)benzoyl]piperazine AKSci 5042CW [aksci.com]

- 8. 1-[3-(Difluoromethoxy)benzoyl]piperazine | CAS#:923178-26-1 | Chemsrc [chemsrc.com]

- 9. US8304434B2 - Substituted aryl sulfone derivatives as calcium channel blockers - Google Patents [patents.google.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Physicochemical Profiling and Synthetic Applications of 3-(Difluoromethoxy)benzoyl Fluoride

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 3-(Difluoromethoxy)benzoyl fluoride represents a next-generation fluorinated building block that elegantly combines two highly valuable functional groups: a lipophilic, conformationally flexible difluoromethoxy ether (–OCF₂H) and a highly stable, chemoselective acyl fluoride (–COF).

Unlike traditional acyl chlorides, which are notoriously moisture-sensitive and prone to rapid hydrolysis, acyl fluorides offer a remarkable balance of bench stability and unique reactivity under transition-metal catalysis[1]. This guide provides an in-depth analysis of the physicochemical properties of 3-(Difluoromethoxy)benzoyl fluoride, explains the causality behind its structural advantages, and details self-validating experimental protocols for its synthesis and downstream application.

Structural & Physicochemical Profiling

The utility of 3-(Difluoromethoxy)benzoyl fluoride is dictated by the electronic interplay between its meta-substituted functional groups.

The Acyl Fluoride Advantage

The carbon-fluorine bond in an acyl fluoride is exceptionally strong (approx. 116 kcal/mol) compared to the carbon-chlorine bond in an acyl chloride (approx. 81 kcal/mol). This thermodynamic stability renders acyl fluorides highly resistant to spontaneous hydrolysis, allowing them to be handled in ambient atmospheres and even subjected to aqueous workups[1]. Despite this stability, they exhibit comparable or superior electrophilicity to activated esters in the presence of specific nucleophiles or metal catalysts.

Electronic Influence of the Difluoromethoxy Group

The –OCF₂H group acts as a lipophilic hydrogen-bond donor. Positioned meta to the acyl fluoride, its primary electronic influence is inductive electron withdrawal (–I effect) driven by the highly electronegative fluorine atoms. Because it is in the meta position, its resonance electron donation (+R effect) cannot directly delocalize onto the carbonyl carbon. Consequently, the carbonyl carbon becomes highly electrophilic, lowering the activation energy required for oxidative addition by transition metals.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 3-(Difluoromethoxy)benzoyl fluoride, derived from structural models and comparative analyses of analogous acyl fluorides.

| Parameter | Value (Predicted/Derived) | Physicochemical Significance |

| Molecular Formula | C₈H₅F₃O₂ | Defines the stoichiometric baseline for synthetic workflows. |

| Molecular Weight | 190.12 g/mol | Essential for precise molarity and yield calculations. |

| Physical State | Colorless to pale yellow liquid | Typical for low-molecular-weight fluorinated aromatics. |

| LogP (Lipophilicity) | 2.4 – 2.8 | Enhanced by the –OCF₂H group; significantly improves membrane permeability in downstream APIs. |

| Hydrolytic Stability | High (Half-life > 24h in neutral pH) | Superior to acyl chlorides; enables robust aqueous workups without product degradation[1]. |

| Electrophilicity | Moderate-High | Tuned by the meta-difluoromethoxy inductive effect, facilitating rapid transition-metal insertion. |

Chemical Reactivity & Mechanistic Insights

Reversible Acyl C–F Bond Cleavage

A groundbreaking feature of acyl fluorides is their ability to undergo reversible C–F bond cleavage in the presence of palladium catalysts[2]. Palladium(0) can insert into the acyl C–F bond via oxidative addition, forming a highly reactive Acyl-Pd(II)-F intermediate. This intermediate can then participate in Suzuki-Miyaura, Negishi, or Stille cross-coupling reactions to form complex ketones, or undergo decarbonylation to yield functionalized aryl fluorides[3].

Caption: Catalytic cycle for the Pd-mediated activation of the acyl C-F bond.

Deoxyfluorination Pathways

The synthesis of 3-(Difluoromethoxy)benzoyl fluoride directly from its corresponding carboxylic acid requires a chemoselective deoxyfluorinating agent. Reagents such as cyanuric fluoride, DAST derivatives, or benzothiazolium salts (e.g., BT-SCF₃) are preferred because they selectively convert the carboxylic acid to the acyl fluoride without cleaving the sensitive –OCF₂H ether linkage[1][4].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and reaction success at each stage.

Protocol 1: Synthesis via Chemoselective Deoxyfluorination

Objective: Convert 3-(difluoromethoxy)benzoic acid to 3-(Difluoromethoxy)benzoyl fluoride. Causality Rationale: We employ cyanuric fluoride rather than harsh reagents like SF₄ to prevent the over-fluorination of the carbonyl group or the degradation of the difluoromethoxy moiety. Pyridine is used to scavenge the generated HF, preventing acid-catalyzed side reactions.

Step-by-Step Workflow:

-

Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 10.0 mmol of 3-(difluoromethoxy)benzoic acid in 20 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add 12.0 mmol of anhydrous pyridine. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of the subsequent nucleophilic attack, suppressing byproduct formation.

-

Fluorination: Dropwise add 12.0 mmol of cyanuric fluoride via a syringe. A white precipitate of cyanuric acid will begin to form immediately.

-

Reaction Evolution: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Validation Checkpoint 1 (In-Process): Withdraw a 10 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F-NMR spectrum. Validation Criteria: The reaction is complete when a distinct acyl fluoride resonance appears at approximately +17 to +25 ppm, while the difluoromethoxy doublet remains unperturbed at approximately -82 ppm.

-

Workup: Filter the suspension through a pad of Celite to remove the cyanuric acid precipitate. Wash the organic filtrate with ice-cold water (2 × 10 mL). Causality: Unlike acyl chlorides, the acyl fluoride is stable to cold aqueous washes, allowing for the facile removal of residual pyridine salts.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure 3-(Difluoromethoxy)benzoyl fluoride.

Caption: Workflow for the deoxyfluorination of 3-(difluoromethoxy)benzoic acid.

Protocol 2: Palladium-Catalyzed Cross-Coupling (Ketone Synthesis)

Objective: Synthesize a functionalized diaryl ketone utilizing the acyl fluoride as an electrophile. Causality Rationale: Utilizing the acyl fluoride allows for cross-coupling under milder conditions than the corresponding ester or amide, and avoids the rapid background hydrolysis associated with acyl chlorides.

Step-by-Step Workflow:

-

Catalyst Assembly: In a glovebox, charge a vial with 3-(Difluoromethoxy)benzoyl fluoride (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(OAc)₂ (5 mol%), and a bulky phosphine ligand such as PCy₃ (10 mol%).

-

Solvent & Base: Add 5 mL of anhydrous toluene and 2.0 mmol of K₃PO₄. Seal the vial and transfer it to a fume hood.

-

Heating: Stir the mixture at 80 °C for 12 hours.

-

Validation Checkpoint 2 (Reaction Completion): Perform TLC (Hexane/EtOAc 8:2) visualized under UV (254 nm). Validation Criteria: Complete consumption of the highly UV-active acyl fluoride spot and the emergence of a new, lower-Rf product spot validates successful transmetalation and reductive elimination.

-

Purification: Cool to room temperature, filter through silica gel to remove the palladium catalyst, and purify via flash column chromatography.

References

- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry.

- Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis.

- Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions.

- Electrophilic N-trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides. RSC - Organic Chemistry.

Sources

Reactivity, Electrophilicity, and Therapeutic Utility of 3-(Difluoromethoxy)benzoyl Fluoride: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry and synthetic methodology, balancing the electrophilicity of acylating agents with kinetic stability is a persistent challenge. As a Senior Application Scientist, I frequently encounter the limitations of traditional acyl chlorides—namely, their acute sensitivity to moisture and propensity for off-target side reactions. 3-(Difluoromethoxy)benzoyl fluoride emerges as a highly privileged bifunctional building block. By coupling the exceptional hydrolytic stability of the acyl fluoride moiety with the bioisosteric advantages of the difluoromethoxy group, this molecule offers unprecedented control in late-stage functionalization, chemoselective amidation, and transition-metal-catalyzed cross-coupling. This whitepaper systematically deconstructs the reactivity dynamics, electronic profiling, and practical laboratory applications of this compound.

Structural and Electronic Profiling

The Difluoromethoxy (-OCF₂H) Moiety

The strategic incorporation of fluorine is a cornerstone of rational drug design. The difluoromethoxy group serves as a lipophilic hydrogen bond donor, acting as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OMe) groups[1]. With a Hammett sigma constant ( σp ) of approximately +0.14, it is weakly electron-withdrawing[1]. When positioned at the 3- (meta) position of a benzoyl system, it exerts a mild inductive electron-withdrawing effect that subtly enhances the electrophilicity of the carbonyl carbon without rendering the molecule overly reactive. Furthermore, the strong C-F bonds within the -OCF₂H group resist enzymatic cleavage (e.g., by cytochrome P450), significantly extending the plasma half-life of derived drug candidates[1].

The Acyl Fluoride (-C(O)F) Electrophile

Historically, acyl fluorides were overshadowed by their chloride counterparts. However, the exceptional strength of the carbon-fluorine bond (approximately 116 kcal/mol compared to 81 kcal/mol for C-Cl) fundamentally alters their reactivity profile[2]. This higher bond energy confers remarkable thermal and hydrolytic stability, allowing 3-(difluoromethoxy)benzoyl fluoride to be handled in ambient atmospheres and purified via standard silica gel chromatography—a feat impossible for analogous acyl chlorides[2].

Electrophilicity and Reactivity Dynamics

The reactivity of acyl halides is governed by the balance between the electrophilicity of the carbonyl carbon and the leaving group ability of the halide. Despite fluorine's high electronegativity, which polarizes the carbonyl group, the dominant kinetic factor is the C-F bond strength[2].

Quantitative Reactivity Comparison

To illustrate this, we can examine the solvolysis rates of benzoyl halides, which serve as a reliable model for comparing electrophilic reactivity.

Table 1: Comparative Reactivity and Bond Metrics (Benzoyl Fluoride vs. Benzoyl Chloride)

| Property | Benzoyl Fluoride | Benzoyl Chloride |

| Carbon-Halogen Bond Strength | ~116 kcal/mol[2] | ~81 kcal/mol[2] |

| Solvolysis Rate Constant (25 °C, 97% HFIP/H₂O) | 1.1×10−7 s−1 [2] | 3.7×10−4 s−1 [2] |

| Relative Reactivity Rate | 1 | 3364[2] |

| Primary Substitution Mechanism | Associative[3] | Dissociative[3] |

Mechanistic Shift: Dissociative vs. Associative Pathways

The poor leaving group ability of the fluoride ion dictates a fundamental shift in the reaction mechanism. While benzoyl chlorides typically undergo a dissociative pathway (rate-limiting loss of chloride to form an acylium ion), benzoyl fluorides predominantly react via an associative pathway[3]. In this associative mechanism, the rate-limiting step is the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the fluoride ion[3].

Figure 2: Divergent solvolysis pathways governed by the leaving group (Cl vs. F).

Synthetic Applications in Drug Development

Chemoselective Acyl Substitution

Because 3-(difluoromethoxy)benzoyl fluoride requires an associative mechanism, it exhibits exquisite chemoselectivity. It remains inert to weak nucleophiles (like neutral water or alcohols) but reacts rapidly with stronger nucleophiles (like primary amines) or when activated by a Lewis base (e.g., DMAP or DBU). This allows for late-stage amidation in complex molecular settings without the need for rigorous anhydrous conditions.

Decarbonylative Cross-Coupling

Beyond traditional acyl substitution, the acyl fluoride moiety is a powerful handle for transition-metal-catalyzed decarbonylative cross-coupling. Oxidative addition of the C-F bond is highly facile at Nickel(0) centers[4]. Upon CO de-insertion, the resulting Ni(II)-F species acts as an internal base. The fluoride ligand directly facilitates transmetalation with boronic acids, enabling completely base-free Suzuki-Miyaura-type couplings to yield functionalized biaryls[4].

Figure 1: Mechanism of Ni-catalyzed decarbonylative borylation of aroyl fluorides.

Validated Experimental Protocols

As a self-validating system, the following protocols are designed with built-in analytical checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol A: Chemoselective Amidation

Objective: To couple 3-(difluoromethoxy)benzoyl fluoride with a primary amine in the presence of unprotected secondary alcohols.

-

Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equiv) and 3-(difluoromethoxy)benzoyl fluoride (1.1 equiv) in standard reagent-grade dichloromethane (DCM) at room temperature.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sink. Because the acyl fluoride is highly stable to moisture, rigorous drying of the solvent is unnecessary, preventing the formation of hydrolytic byproducts commonly seen with acyl chlorides.

-

Reaction Monitoring: Stir for 2 hours. Validation Checkpoint: Monitor the reaction via ¹⁹F NMR. The disappearance of the sharp acyl fluoride singlet (typically around +17 to +25 ppm) confirms complete consumption of the electrophile. The difluoromethoxy doublet (around -82 ppm) will remain unperturbed.

-

Workup: Wash the organic layer with 1M HCl, followed by saturated aqueous NaHCO₃. Dry over Na₂SO₄ and concentrate in vacuo to yield the pure amide.

Protocol B: Base-Free Ni-Catalyzed Decarbonylative Borylation

Objective: To convert the -C(O)F group into an aryl boronate ester via decarbonylative cross-coupling.

-

Catalyst Assembly: In an argon-filled glovebox, charge an oven-dried vial with Ni(cod)₂ (10 mol%) and PCy₃ (20 mol%). Causality: Ni(cod)₂ is selected because oxidative addition of aroyl fluorides and subsequent CO de-insertion is significantly more facile at Ni centers compared to Pd. PCy₃ provides the necessary electron density to stabilize the Ni(II) intermediates[4].

-

Reagent Addition: Add 3-(Difluoromethoxy)benzoyl fluoride (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) in anhydrous toluene. Causality: Toluene is chosen as a non-polar solvent to suppress competitive associative hydrolysis pathways that could occur in polar protic media.

-

Thermal Activation: Seal the vial, remove it from the glovebox, and heat to 115 °C for 12 hours. Validation Checkpoint: The fluoride ligand generated post-oxidative addition acts as an internal base, eliminating the need for exogenous bases that might degrade sensitive functional groups.

-

Isolation: Cool to room temperature, filter through a short pad of Celite, and purify via flash chromatography to isolate the 3-(difluoromethoxy)phenylboronic acid pinacol ester.

Sources

The Difluoromethoxy (-OCF₂H) Group: A Strategic Asset in Modern Medicinal Chemistry and Drug Design

By: Senior Application Scientist

Executive Summary

The strategic incorporation of fluorine-containing functional groups has fundamentally reshaped modern drug discovery[1]. As an application scientist who has spent years optimizing lead compounds, I frequently encounter scaffolds that suffer from poor metabolic stability or suboptimal membrane permeability. While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are traditional go-to moieties for boosting lipophilicity, they often introduce excessive hydrophobicity, leading to off-target toxicity and poor aqueous solubility.

Enter the difluoromethoxy (-OCF₂H) group—a uniquely versatile bioisostere that offers a precise balance of lipophilicity, hydrogen-bonding capability, and metabolic stability[2]. This technical whitepaper explores the mechanistic rationale for incorporating the -OCF₂H group into drug candidates and provides field-proven, self-validating synthetic protocols for its installation.

Physicochemical Profiling: The "Dynamic" Bioisostere

The utility of the -OCF₂H group stems from its distinct electronic and steric properties. With a Hammett constant (σp) of approximately +0.14, it is weakly electron-withdrawing[1]. However, its true value lies in two unique phenomena:

The Lipophilic Hydrogen Bond Donor Concept

A defining characteristic of the -OCF₂H group is the acidity of its hydrogen atom, which allows it to function as a "lipophilic hydrogen bond donor"[3]. This is a rare and highly prized trait in medicinal chemistry. Abraham's solute hydrogen bond acidity parameter (A) for the -OCF₂H group ranges from 0.085 to 0.126, placing its donor capacity on par with thiophenols and anilines, though weaker than a standard hydroxyl group[4]. This enables the -OCF₂H moiety to serve as a robust bioisostere for -OH, -SH, and -NH₂ groups, maintaining crucial target interactions while drastically improving lipophilicity and metabolic stability[1].

Dynamic Lipophilicity via Conformational Adaptation

Unlike rigid alkyl groups, the -OCF₂H moiety exhibits "dynamic lipophilicity"[5]. Because of the low rotational barrier around the C-O and O-C bonds, the group can interconvert between highly lipophilic and polar conformations. This conformational adaptation allows the molecule to adjust its polarity based on the microenvironment—burying its polar hydrogen in lipophilic membranes to enhance permeability, and exposing it within aqueous environments or protein binding pockets to form hydrogen bonds[4].

Quantitative Data Summary

To contextualize the -OCF₂H group, we must compare it against standard oxygen-containing substituents.

| Substituent | Hammett Constant (σp) | Relative Lipophilicity (ΔlogP vs -H) | Hydrogen Bond Donor Acidity (A) | Primary Metabolic Liability |

| -OH | -0.37 | -0.67 | Strong (~0.60) | High (Phase II Glucuronidation) |

| -OCH₃ | -0.27 | -0.02 | None (0.00) | High (CYP450 O-dealkylation) |

| -OCF₂H | +0.14 | +0.35 | Moderate (0.085 - 0.126) | Low (Metabolically Stable) |

| -OCF₃ | +0.35 | +1.04 | None (0.00) | Very Low |

Table 1: Comparative physicochemical properties of oxygen-linked substituents. Data synthesized from experimental logP and Abraham's solute parameters[1],[4].

Logical relationship mapping the physicochemical properties of the -OCF₂H group to clinical outcomes.

Strategic Applications in Drug Design

The introduction of an -OCF₂H group can rescue a failing drug program by modulating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. By replacing a metabolically labile methoxy (-OCH₃) group, chemists can block CYP450-mediated O-dealkylation, significantly extending the drug's half-life[1].

Case Studies in Approved Therapeutics

-

Pantoprazole (Protonix®) : A proton pump inhibitor (PPI) used for gastroesophageal reflux disease (GERD). The -OCF₂H group on the benzimidazole ring is critical for its chemical stability. It prevents premature degradation in the neutral pH of the bloodstream, ensuring the prodrug only activates in the highly acidic environment of the stomach's parietal cells[1].

-

Roflumilast : A selective phosphodiesterase-4 (PDE4) inhibitor for chronic obstructive pulmonary disease (COPD). The -OCF₂H group enhances the molecule's binding affinity to the PDE4 enzyme while shielding it from rapid metabolic clearance[2].

Mechanism of action for Roflumilast, a PDE4 inhibitor featuring a critical -OCF₂H moiety.

Synthetic Methodologies & Self-Validating Protocols

Historically, synthesizing difluoromethoxy ethers required harsh, ozone-depleting gases like chlorodifluoromethane (Freon-22) under high pressure[6]. Today, we utilize bench-stable reagents and photoredox catalysis to achieve these transformations safely and selectively[7]. Below are two field-proven protocols I rely on in the lab.

Protocol 1: Decarboxylative Difluoromethylation of Phenols

This protocol utilizes sodium chlorodifluoroacetate (ClCF₂COONa) as a safe, solid difluorocarbene source[8].

Rationale & Causality: Thermal decarboxylation of the acetate salt releases CO₂ and generates the electrophilic difluorocarbene (:CF₂) in situ. This avoids the need for pressurized gas cylinders. The addition of a weak base deprotonates the phenol, making it a strong nucleophile ready to trap the transient carbene.

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottomed flask with a magnetic stir bar. Charge the flask with the phenolic substrate (1.0 equiv), sodium chlorodifluoroacetate (2.5 equiv), and Cs₂CO₃ (1.5 equiv).

-

Solvent Addition: Add a solvent mixture of DMF and water (typically 10:1 v/v). Causality: The trace water helps dissolve the inorganic salts, facilitating the decarboxylation process while keeping the organic substrate in solution.

-

Thermal Activation: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4-6 hours.

-

Self-Validation (TLC Monitoring): Remove a 50 µL aliquot and partition it in a microcentrifuge tube containing 0.2 mL EtOAc and 0.2 mL 1M HCl. Causality: The biphasic quench neutralizes the basic carbonate and partitions the highly lipophilic difluoromethoxy product into the organic layer. Spot the EtOAc layer on a silica TLC plate. The product will consistently show a higher Rf value (e.g., ~0.5) compared to the polar phenol starting material (Rf ~0.3)[8].

-

Workup: Once starting material is consumed, cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Late-Stage Photoredox C-H Difluoromethoxylation

For complex (hetero)arenes lacking a pre-existing hydroxyl group, direct C-H difluoromethoxylation is achieved via visible-light photoredox catalysis[5].

Rationale & Causality: This protocol uses an N-(difluoromethoxy)benzotriazole reagent and an Iridium-based photocatalyst. Visible light excites the catalyst, which undergoes Single Electron Transfer (SET) to the benzotriazole reagent. This triggers fragmentation, releasing a neutral •OCF₂H radical that adds directly to the arene ring[5].

Step-by-Step Methodology:

-

Setup: In an oven-dried vial, combine the (hetero)arene substrate (1.0 equiv), N-(difluoromethoxy)benzotriazole reagent (1.5 equiv), and fac-Ir(ppy)₃ (1-2 mol%).

-

Degassing (Critical Step): Dissolve the mixture in anhydrous acetonitrile. Seal the vial and degas via three freeze-pump-thaw cycles. Causality: Dissolved oxygen is an excellent triplet quencher. Failing to remove oxygen will rapidly deactivate the excited *Ir(III) species and scavenge the •OCF₂H radical, completely shutting down the reaction[7].

-

Irradiation: Place the vial in a photoreactor equipped with blue LEDs (λmax ≈ 450 nm) and stir at room temperature for 12-24 hours. Causality: Room-temperature irradiation ensures mild conditions, preserving sensitive functional groups that would otherwise degrade under harsh thermal C-H activation protocols.

-

Purification: Concentrate the crude mixture and purify via flash column chromatography to isolate the regioisomeric difluoromethoxylated products.

Photoredox catalytic workflow for late-stage C-H difluoromethoxylation of (hetero)arenes.

Conclusion

The difluoromethoxy group is far more than a simple structural tweak; it is a sophisticated tool for molecular optimization. By understanding its dynamic lipophilicity and unique hydrogen-bonding capabilities, medicinal chemists can rationally design therapeutics with superior pharmacokinetic and pharmacodynamic profiles. As synthetic access continues to democratize through photoredox catalysis and safe carbene precursors, the -OCF₂H group will undoubtedly feature in the next generation of blockbuster therapeutics.

References

-

BenchChem. "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry."[1]

-

BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."[2]

-

ResearchGate. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[3]

-

NIH/PMC. "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis."[7]

-

Organic Syntheses. "Difluoromethylation of Phenols."[8]

-

Chemical Science (RSC). "Catalytic radical difluoromethoxylation of arenes and heteroarenes."[5]

-

ResearchGate. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties."[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

Hydrolytic stability and storage conditions for 3-(Difluoromethoxy)benzoyl fluoride

Executive Summary

In modern pharmaceutical synthesis and drug development, acyl fluorides have emerged as powerful alternatives to traditional acyl chlorides. They offer a unique paradigm: high acylating reactivity toward targeted nucleophiles combined with remarkable stability against ambient moisture[1]. 3-(Difluoromethoxy)benzoyl fluoride represents a highly specialized intermediate where the intrinsic stability of the acyl fluoride is electronically modulated by the difluoromethoxy (-OCHF₂) group[2]. This technical guide explores the mechanistic causality behind its hydrolytic stability, details a self-validating kinetic assay for degradation, and establishes rigorous storage protocols to prevent autocatalytic decomposition.

Mechanistic Foundations of Hydrolytic Stability

The Acyl Fluoride Advantage

The hydrolysis of acyl halides proceeds via a nucleophilic acyl substitution pathway, characterized by an addition-elimination mechanism[3]. Despite fluorine being the most electronegative element, acyl fluorides are vastly more resistant to hydrolysis than their chloride counterparts[4]. This counterintuitive stability is governed by two primary factors:

-

Bond Dissociation Energy : The C–F bond is exceptionally strong (approximately 116 kcal/mol) compared to the C–Cl bond (~81 kcal/mol). Consequently, the fluoride ion (F⁻) acts as a remarkably poor leaving group during the collapse of the tetrahedral intermediate[1].

-

Orbital Overlap : There is efficient resonance donation from the fluorine 2p orbital into the carbonyl carbon 2p orbital. This resonance (+R) partially neutralizes the inductive electron-withdrawing effect (-I) of the fluorine atom, rendering the carbonyl carbon less electrophilic and less susceptible to nucleophilic attack by water[1].

Because of these thermodynamic and kinetic barriers, unsubstituted benzoyl fluoride can even be steam-distilled, exhibiting a relatively slow hydrolytic half-life of 6.4 minutes in pure water at 25 °C[4][5].

Electronic Influence of the 3-Difluoromethoxy Group

The incorporation of the difluoromethoxy group (-OCHF₂) fundamentally alters the electronic landscape of the molecule. The -OCHF₂ group is moderately electron-withdrawing, with a Hammett σp constant of approximately +0.14[2].

Crucially, in 3-(difluoromethoxy)benzoyl fluoride, the substituent is located at the meta position. At this position, resonance effects are negligible, and the group exerts a pure inductive electron-withdrawing effect (-I) on the carbonyl center. This withdrawal increases the partial positive charge ( δ+ ) on the carbonyl carbon, slightly lowering the activation energy for water addition compared to unsubstituted benzoyl fluoride. However, the reaction remains heavily bottlenecked by the difficult C–F bond cleavage, ensuring the compound remains highly stable relative to its acyl chloride analog.

Nucleophilic acyl substitution mechanism for the hydrolysis of 3-(difluoromethoxy)benzoyl fluoride.

Quantitative Stability Data

To contextualize the stability of 3-(difluoromethoxy)benzoyl fluoride, we can compare its kinetic behavior against reference benzoyl halides. The data below summarizes the interplay between leaving group ability and substituent electronic effects[1].

| Compound | Leaving Group | Substituent Effect | Relative Hydrolytic Stability | Est. Aqueous t1/2 (25 °C) |

| Benzoyl Chloride | Cl⁻ (Excellent) | None | Very Low | < 1 second |

| Benzoyl Fluoride | F⁻ (Poor) | None | High | 6.4 minutes[5] |

| 3-(Difluoromethoxy)benzoyl Fluoride | F⁻ (Poor) | Meta -OCHF₂ (+I withdrawal) | Moderate-High | ~4.2 minutes* |

| 4-Nitrobenzoyl Fluoride | F⁻ (Poor) | Para -NO₂ (Strong withdrawal) | Moderate | < 2.0 minutes[1] |

*Estimated based on comparative Hammett linear free-energy relationships.

Experimental Workflow: Kinetic Analysis of Hydrolysis

To empirically validate the hydrolytic degradation of 3-(difluoromethoxy)benzoyl fluoride in a laboratory setting, a quantitative kinetic assay is required. The following protocol utilizes ¹⁹F NMR spectroscopy to monitor the decay of the acyl fluoride signal and the emergence of the hydrofluoric acid (HF) byproduct. This system is self-validating, as the baseline scan confirms the absence of pre-existing hydrolysis before the reaction is intentionally initiated.

Step-by-Step Protocol: ¹⁹F NMR Kinetic Monitoring

-

Sample Preparation : In a dry, argon-purged glovebox, dissolve 0.1 mmol of 3-(difluoromethoxy)benzoyl fluoride in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) in an NMR tube.

-

Baseline Acquisition (Self-Validation) : Acquire a baseline ¹⁹F NMR spectrum to confirm purity. The acyl fluoride fluorine typically resonates around +17 to +20 ppm, while the -OCHF₂ fluorines appear as a doublet around -80 to -82 ppm[6]. Ensure no HF peak is present.

-

Reaction Initiation : Inject 10 equivalents (1.0 mmol, 18 µL) of HPLC-grade water into the NMR tube. Immediately cap, invert three times to ensure homogeneous mixing, and insert into the NMR spectrometer (pre-equilibrated to 25 °C).

-

Data Acquisition : Run a pseudo-2D NMR kinetic experiment, acquiring a ¹⁹F spectrum every 30 seconds for a duration of 30 minutes.

-

Data Processing : Integrate the decaying acyl fluoride peak (+17 ppm) and the growing HF peak (broad singlet, typically around -160 to -190 ppm depending on solvent hydrogen-bonding dynamics).

-

Kinetic Analysis : Plot ln([Acyl Fluoride]t/[Acyl Fluoride]0) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ).

Step-by-step experimental workflow for monitoring acyl fluoride hydrolysis via 19F NMR.

Storage and Handling Protocols

Despite its relative stability compared to acyl chlorides, 3-(difluoromethoxy)benzoyl fluoride is a reactive electrophile. Unmitigated exposure to ambient moisture will lead to slow hydrolysis, producing 3-(difluoromethoxy)benzoic acid and hydrogen fluoride (HF)[7][8].

Container Material (Critical Causality)

Do not store in standard borosilicate glass for long-term use. Causality: If trace moisture enters the container, the resulting hydrolysis generates HF. HF aggressively etches silica glass, producing water as a stoichiometric byproduct ( SiO2+4HF→SiF4+2H2O ). This newly formed water drives further hydrolysis of the acyl fluoride in a runaway, autocatalytic degradation loop. Standard: Store exclusively in high-density Polytetrafluoroethylene (PTFE) or fluorinated ethylene propylene (FEP) tightly sealed vials.

Atmospheric Control

The headspace of the storage container must be purged with a high-purity inert gas to displace atmospheric moisture. Causality: Argon is strictly preferred over Nitrogen. Because Argon is denser than air, it settles at the bottom of the headspace, forming a robust, protective physical blanket directly over the liquid/solid compound, preventing moisture diffusion during brief openings.

Temperature Regulation

Hydrolysis is a highly temperature-dependent kinetic process. Standard: For short-term use (weeks), store at 2–8 °C. For long-term storage (months to years), freeze at -20 °C. Causality: Upon removal from cold storage, the container must be allowed to warm to ambient room temperature within a desiccator before opening. Opening a cold container will cause immediate condensation of atmospheric moisture onto the reagent, instantly initiating the hydrolysis cascade.

References

-

The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media. RSC Publishing. [Link]

- Preparation of benzoyl fluoride from monochloro- or monobromobenzene and sodium fluoride.

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics. ACS Publications.[Link]

-

Structural investigations of benzoyl fluoride and the benzoacyl cation. IUCr Journals. [Link]

-

Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt. ACS Publications.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US2696503A - Preparation of benzoyl fluoride from monochloro- or monobromobenzene and sodium fluoride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Reactivity, Synthesis, and Safety Protocols

Introduction: The Renaissance of Acyl Fluorides

Historically overshadowed by the hyper-reactive acyl chlorides, acyl fluorides are currently experiencing a renaissance in complex organic synthesis, materials science, and peptide chemistry[1]. While acyl chlorides are notoriously moisture-sensitive and prone to generating undesirable byproducts, acyl fluorides offer an exceptional balance of hydrolytic stability and targeted electrophilicity[2].

This whitepaper provides drug development professionals and synthetic chemists with a mechanistic understanding of acyl fluoride reactivity, alongside rigorously validated safety protocols and self-validating experimental workflows.

Mechanistic Causality: The Reactivity and Stability Profile

The divergent behavior of acyl fluorides compared to other acyl halides is rooted in the fundamental electronic properties of the carbon-fluorine (C-F) bond. Understanding this causality is critical for predicting their behavior in synthetic applications.

-

Carbon-Halogen Bond Strength: The C-F bond energy is approximately 116 kcal/mol, significantly higher than the C-Cl bond (~81 kcal/mol)[2]. During nucleophilic acyl substitution, breaking this robust bond in the elimination step requires substantial activation energy, rendering acyl fluorides highly resistant to spontaneous hydrolysis[3].

-

Resonance Stabilization: Because fluorine and carbon have comparable atomic orbital sizes (2p), the fluorine atom effectively donates a lone pair of electrons into the carbonyl system (pπ-pπ conjugation)[4]. This resonance donation imparts partial triple-bond character to the carbonyl group, stiffening the bond and shifting its IR stretching frequency to ~1869 cm⁻¹ (compared to ~1818 cm⁻¹ for acetyl chloride)[4]. This ground-state stabilization makes the carbonyl carbon less electrophilic toward weak nucleophiles like water[5].

-

Leaving Group Ability: The exceptional strength of the C-F bond makes the fluoride ion a poorer leaving group than chloride[2]. Consequently, acyl fluorides exhibit highly selective reactivity: they react rapidly with strong nucleophiles (amines > alcohols) but are sluggish with water[6].

Table 1: Quantitative Comparison of Acyl Halides

| Property | Acyl Fluoride (e.g., Benzoyl Fluoride) | Acyl Chloride (e.g., Benzoyl Chloride) |

| Carbon-Halogen Bond Strength | ~116 kcal/mol | ~81 kcal/mol |

| Solvolysis Rate Constant (25 °C, 97% HFIP/H₂O) | 1.1 x 10⁻⁷ s⁻¹ | 3.7 x 10⁻⁴ s⁻¹ |

| Relative Solvolysis Rate | 1 | 3364 |

| Carbonyl IR Stretch Frequency | ~1869 cm⁻¹ | ~1818 cm⁻¹ |

| Moisture Sensitivity | Low (Stable enough for chromatography) | High (Rapidly hydrolyzes) |

(Data synthesized from kinetic solvolysis studies and IR spectroscopy[2][4][5])

Logical relationship governing acyl fluoride stability and selective reactivity.

Safety Protocols and Handling Precautions

Despite their relative stability, acyl fluorides and their synthetic precursors (e.g., DAST, Deoxo-Fluor, TFFH) present severe occupational hazards. The paramount risk is the generation of anhydrous hydrogen fluoride (HF) upon decomposition or reaction with protic solvents[7][8]. HF is highly corrosive and systemically toxic; fluoride ions readily penetrate tissue to cause deep decalcification of bones and potentially fatal cardiac arrhythmias.

Core Safety Directives:

-

Engineering Controls: All manipulations must occur in a well-ventilated fume hood under a strictly anhydrous inert atmosphere (argon or nitrogen) to prevent ambient moisture from initiating HF generation[6][7].

-

Personal Protective Equipment (PPE): Standard latex gloves provide inadequate protection against organic solvents and corrosive acids, and can trigger allergic sensitization. Researchers must use heavy-duty neoprene or thick nitrile gloves when handling fluorinating agents. Splash-proof safety goggles and flame-resistant lab coats are mandatory[7].

-

Emergency Preparedness: A fresh tube of 2.5% calcium gluconate gel (the standard HF antidote) must be immediately accessible on the benchtop before initiating any fluorination reaction[8].

-

Storage: Acyl fluorides should be stored in tightly sealed, moisture-free containers (preferably PTFE or thoroughly dried glass) under an inert atmosphere at -20 °C to prevent slow thermal decomposition and pressure buildup[6].

Experimental Workflows: Self-Validating Systems

To ensure both scientific integrity and operator safety, the following protocols are designed as self-validating systems. By embedding in-process analytical checks and specific quenching logic, these workflows mitigate the risk of runaway reactions or unexpected HF exposure.

Workflow 1: Safe Synthesis of Acyl Fluorides via Deoxyfluorination

Causality: Reagents like DAST or Deoxo-Fluor convert carboxylic acids to acyl fluorides by activating the hydroxyl group and displacing it with fluoride. The reaction must be strictly anhydrous, as these reagents react violently with water to release HF gas[8].

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon for 15 minutes to establish an anhydrous environment[7].

-

Reagent Loading: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[8].

-

Activation: Cool the solution to 0 °C using an ice bath. Slowly add the deoxyfluorinating agent (e.g., DAST, 1.1 equiv) dropwise via a gas-tight syringe[8]. Safety Check: Ensure no exothermic runaway occurs during addition.

-

Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 1–2 hours. Validation: Monitor the reaction by ¹⁹F NMR (using α,α,α-trifluorotoluene as an internal standard). The reaction is complete when the distinct acyl fluoride signal (~ +15 to +30 ppm) plateaus and the starting material is consumed[3][8].

-

Quenching (Critical Logic): Pour the reaction mixture into ice-chilled 1M H₂SO₄[8]. Causality: Using an acidic quench safely neutralizes the unreacted fluorinating agent without providing the basic conditions that would prematurely hydrolyze the newly formed acyl fluoride[8].

-

Isolation: Extract rapidly with DCM. Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using an ambient-temperature water bath to prevent thermal degradation[8].

Step-by-step workflow for the safe synthesis and isolation of acyl fluorides.

Workflow 2: One-Pot Peptide Coupling (Amidation)

Acyl fluorides are highly prized in peptide synthesis because their lower reactivity at the α-carbon minimizes unwanted α-epimerization, a common flaw when using acyl chlorides or highly basic coupling conditions[9][10].

Step-by-Step Methodology:

-

Dissolution: Dissolve the isolated acyl fluoride (1.0 equiv) in anhydrous DCM or DMF.

-

Amine Addition: Add the target amine (1.1 equiv) followed by a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv)[8]. Causality: DIPEA acts as an HF scavenger, driving the equilibrium forward without acting as a competing nucleophile[6].

-

Reaction & Self-Validation: Stir at room temperature for 30–60 minutes. Validation: Monitor by TLC or LC-MS. The formation of the amide bond is typically rapid and quantitative[3].

-

Purification: Due to their stability, unreacted acyl fluorides can often survive silica gel chromatography, allowing for clean separation of the amide product without the need for harsh aqueous workups[5][10].

References

-

ResearchGate - Advantages of acyl fluorides compared to acyl chlorides - 1

-

Benchchem - A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals - 2

-

Benchchem - Optimization of reaction conditions for 3,4-Dichloro-2-fluorobenzodifluoride - 7

-

NIH - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - 3

-

NCBI Bookshelf (NIH) - Working with Chemicals - Prudent Practices in the Laboratory -

-

Master Organic Chemistry - Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - 5

-

Reddit (Chempros) - Synthesis of Acid Fluorides - 8

-

Benchchem - An In-depth Technical Guide to the Reactivity and Stability of 4-Cyanobenzoyl Fluoride - 6

-

StackExchange - Do acyl fluorides exhibit resonance donation or inductive withdrawal? - 4

-

ACS Publications - Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones - 9

-

PMC - Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - 10

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Substituted Benzoyl Fluorides: A Comprehensive Guide to Synthesis, Cross-Coupling, and Bioconjugation

Executive Summary

Historically, acyl fluorides have been overshadowed by their highly reactive acyl chloride counterparts. However, the unique thermodynamic stability and selective reactivity inherent to the acyl C–F bond have catalyzed a renaissance in their application across organic synthesis and medicinal chemistry[1]. Substituted benzoyl fluorides, in particular, exhibit remarkable resistance to aqueous hydrolysis while maintaining potent electrophilicity toward specific nucleophiles (e.g., amines) and low-valent transition metal catalysts[2][3]. This whitepaper explores the mechanistic rationale, modern synthetic methodologies, and advanced applications of substituted benzoyl fluorides, providing actionable, self-validating protocols for researchers and drug development professionals.

Mechanistic Foundations: The Acyl C–F Bond

The high bond dissociation energy of the C–F bond imparts significant thermodynamic stability to benzoyl fluorides. This stability allows them to be purified via standard silica gel chromatography and stored without the rigorous anhydrous precautions required for acyl chlorides[2][4].

Unlike acyl chlorides, which readily hydrolyze and often lead to undesired side reactions, benzoyl fluorides require specific activation pathways. They undergo selective nucleophilic acyl substitution—often accelerated by the leaving fluoride's hydrogen-bonding capabilities—or participate in oxidative addition with low-valent transition metals (such as Pd or Ni) to form acyl-metal-fluoride intermediates[3]. This dichotomy of stability and selective reactivity makes them ideal reagents for late-stage functionalization and complex bioconjugation[5][6].

Modern Synthetic Routes to Substituted Benzoyl Fluorides

Recent advancements have shifted the paradigm away from hazardous, corrosive fluorinating agents (e.g., cyanuric fluoride, SF4) toward bench-stable, user-friendly deoxyfluorination reagents[7][8].

Data Presentation: Comparison of Deoxyfluorination Reagents

The following table summarizes modern reagent systems capable of converting carboxylic acids to benzoyl fluorides.

| Reagent System | Substrate Scope | Key Advantages | Ref |

| BT-SCF3 | Carboxylic Acids | Mild conditions; sub-stoichiometric pathways; one-pot amidation capable. | [2] |

| TCCA / CsF | Acids, Aldehydes, Alcohols | High yield; excellent for late-stage functionalization of complex molecules. | [5] |

| Pentafluoropyridine (PFP) | Carboxylic Acids | Inexpensive commercial reagent; facilitates one-pot amide bond formation. | [8] |

| PCy3 / 2,6-Difluorobenzoyl fluoride | Carboxylic Acids | Phosphine-catalyzed acyl-group exchange; avoids stoichiometric halogen waste. | [1] |

Experimental Protocol: Direct Deoxyfluorination using BT-SCF3

This protocol details the conversion of substituted benzoic acids to benzoyl fluorides using 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3). The procedure is designed as a self-validating system using in-process NMR tracking[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the substituted benzoic acid (1.0 equiv) and BT-SCF3 (1.0 equiv).

-

Solvent Addition: Suspend the solid mixture in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar) to prevent premature reagent degradation.

-

Base Addition: Add a tertiary amine base (e.g., N,N-diisopropylethylamine, 2.0 equiv) dropwise at room temperature. Causality: The base deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate that rapidly attacks the electrophilic center of the benzothiazolium reagent, initiating the deoxyfluorination cascade[2].

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. To validate progress, take 50 µL aliquots, dilute in CDCl3, and monitor via 19F NMR. Validation Check: The appearance of a characteristic acyl fluoride singlet (typically around δ 17–20 ppm) confirms successful conversion[9].

-

Workup & Purification: Quench the reaction with water, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure. Purify the stable benzoyl fluoride via silica gel flash chromatography[4].

Applications in Catalytic Cross-Coupling

Substituted benzoyl fluorides serve as exceptional electrophiles in transition-metal-catalyzed cross-coupling reactions. The oxidative addition of the acyl C–F bond to Pd(0) or Ni(0) is highly efficient, enabling transformations that are challenging with other acyl halides[4].

Nickel-Catalyzed Decarbonylative Coupling

A major application of aroyl fluorides is in decarbonylative borylation and amination, providing base-free routes to aryl boronate esters and aryl amines[3]. Traditional Miyaura borylations of aryl halides require strong bases, which can degrade sensitive functional groups. By utilizing benzoyl fluorides, the reaction proceeds under neutral conditions.

Catalytic cycle for the Ni-catalyzed decarbonylative borylation of benzoyl fluorides.

Causality in Reagent Selection: In this borylation, the choice of the diboron reagent dictates selectivity. Using B2pin2 affords >40:1 selectivity for the arylboronate ester over the biaryl byproduct, as the significant steric bulk of the pinacolato ligands prevents off-target homocoupling at the nickel center[3].

Applications in Medicinal Chemistry & Bioconjugation

In drug development, the selective acylation of amines in the presence of competing nucleophiles (like hydroxyls) is critical. Benzoyl fluorides react rapidly with amines to form amides—a process that can be mediated by main-group elements like Germanium amides (Ph3GeNR2)[9] or proceed spontaneously in aqueous buffers for bioconjugation[6].

Plug-and-Play Protein Conjugation

4-Azidobenzoyl fluoride (ABF) has emerged as a superior reagent for the lysine modification of native antibodies to generate Antibody-Drug Conjugates (ADCs). Compared to classical N-hydroxysuccinimide (NHS) esters, benzoyl fluorides show faster and more efficient acylation of lysine residues in a PBS buffer, translating to better control over the Degree of Conjugation (DoC)[6].

Experimental Protocol: Lysine Acylation of Antibodies using ABF

Step-by-Step Methodology:

-

Buffer Preparation & Validation: Prepare a 1× PBS buffer (pH 7.3). Validation Check: Ensure the antibody (e.g., Trastuzumab) is thoroughly buffer-exchanged into this solution to strictly remove any primary amine-containing additives (like Tris or glycine), which would competitively react with the acyl fluoride and artificially lower the DoC[6].

-

Reagent Solubilization: Dissolve 4-azidobenzoyl fluoride (ABF) in anhydrous DMSO to create a concentrated stock (e.g., 10 mM).

-

Conjugation (The "Plug"): Add the desired equivalents of ABF (e.g., 5–10 eq depending on target DoC) to the antibody solution at 25 °C. Mix gently and incubate for 18 hours. Causality: The high efficiency of this step relies on the optimal balance of the C–F bond's kinetic stability against water hydrolysis versus its high reactivity toward the unprotonated ε-amino groups of lysine residues[6].

-

Purification: Remove excess ABF and hydrolysis byproducts via size-exclusion chromatography (SEC) or centrifugal ultrafiltration (e.g., Amicon 30 kDa MWCO).

-

Functionalization (The "Play"): Introduce the payload (fluorophore, toxin, or oligonucleotide) bearing a strained alkyne (e.g., DBCO) to the azide-functionalized antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Two-step plug-and-play bioconjugation workflow using 4-azidobenzoyl fluoride.

Conclusion

Substituted benzoyl fluorides represent a highly versatile class of electrophiles that bridge the gap between stability and reactivity. Their unique profile, driven by the strong yet polarizable C–F bond, has enabled breakthroughs in base-free cross-coupling, late-stage functionalization, and rapid bioconjugation. As safer and more efficient deoxyfluorination protocols continue to emerge, the integration of benzoyl fluorides into both discovery chemistry and process-scale pharmaceutical manufacturing is poised for exponential growth.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 3. Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]

- 8. ntd-network.org [ntd-network.org]

- 9. pubs.rsc.org [pubs.rsc.org]

Advanced Synthetic Modalities: Sourcing and Application of 3-(Difluoromethoxy)benzoyl Fluoride in Late-Stage Functionalization

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of fluorinated motifs is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. The 3-(difluoromethoxy)phenyl moiety is particularly valuable, acting as a robust bioisostere for traditional ethers while providing unique hydrogen bond donor/acceptor dynamics.

While acyl chlorides have historically been the default reagents for appending such motifs, their extreme moisture sensitivity often leads to poor yields in complex, sterically hindered couplings. As a Senior Application Scientist, I advocate for the use of 3-(difluoromethoxy)benzoyl fluoride . This whitepaper details the chemical causality behind selecting acyl fluorides, navigates the commercial supplier landscape, and provides a self-validating protocol for its in situ generation and application.

Chemical Causality: The Case for Acyl Fluorides

The transition from acyl chlorides to acyl fluorides in late-stage functionalization (LSF) is driven by fundamental thermodynamic and kinetic principles.

-

The "Goldilocks" Reactivity Profile: The C–F bond in an acyl fluoride boasts a bond dissociation energy of approximately 116 kcal/mol, significantly higher than the C–Cl bond (79 kcal/mol). This renders 3-(difluoromethoxy)benzoyl fluoride highly stable to neutral water and atmospheric moisture, allowing for benchtop handling without the rapid hydrolysis that plagues its chloride counterpart.

-

Nucleophilic Susceptibility: Despite this thermodynamic stability, the extreme electronegativity of the fluorine atom highly polarizes the carbonyl carbon. When exposed to a nucleophile (such as an amine) in the presence of a mild base or a hydrogen-bonding solvent, the transition state is stabilized, and the fluoride acts as an excellent leaving group. This allows for rapid amidation under mild conditions without competing side reactions.

-

Difluoromethoxy Dynamics: The difluoromethoxy (–OCF 2 H) group on the aromatic ring is electron-withdrawing, which further increases the electrophilicity of the carbonyl carbon, accelerating the coupling rate compared to un-substituted benzoyl fluorides.

Commercial Availability & Sourcing Strategy

Direct commercial procurement of isolated 3-(difluoromethoxy)benzoyl fluoride is highly restricted. Because acyl fluorides are easily generated in situ and are often used as transient intermediates in one-pot reactions, chemical suppliers rarely stock the isolated fluoride off-the-shelf. Instead, the industry standard is to procure commercially abundant precursors and fluorinating agents.

Below is a consolidated procurement strategy for the necessary building blocks to generate 3-(difluoromethoxy)benzoyl fluoride.

Table 1: Procurement Strategy for Precursors and Reagents

| Target / Reagent | Role in Synthesis | Commercial Status | Primary Suppliers | Typical Purity |

| 3-(Difluoromethoxy)benzoyl fluoride | Active Acylating Agent | Custom Synthesis | SynQuest Labs, Apollo Scientific | ≥95% |

| 3-(Difluoromethoxy)benzoic acid | Primary Precursor | Off-the-Shelf | ChemScene, Sigma-Aldrich | ≥98% |

| 3-(Difluoromethoxy)benzoyl chloride | Alternative Precursor | Off-the-Shelf | , Enamine | ≥95% |

| Pentafluoropyridine (PFP) | Deoxyfluorinating Agent | Off-the-Shelf | TCI, Sigma-Aldrich | ≥99% |

| Deoxo-Fluor® | Aggressive Fluorinator | Off-the-Shelf | Sigma-Aldrich | 50% in Toluene |

Note: For high-throughput screening or automated parallel synthesis, starting from the stable benzoic acid and utilizing a bench-stable fluorinating agent like PFP is the most reproducible approach.

Mechanistic Workflow

The following diagram illustrates the logical pathway from the commercially available benzoic acid precursor to the final functionalized amide, highlighting the critical self-validation checkpoint.

Fig 1: Synthesis and application workflow of 3-(difluoromethoxy)benzoyl fluoride.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol for the in situ generation and amidation of 3-(difluoromethoxy)benzoyl fluoride is designed as a self-validating system . It relies on the methodology established in recent literature utilizing Pentafluoropyridine (PFP) as a mild, bench-stable deoxyfluorinating agent ().

Phase 1: In Situ Acyl Fluoride Generation

Causality Check: We utilize anhydrous Acetonitrile (MeCN) rather than Dichloromethane (DCM). The higher dielectric constant of MeCN stabilizes the polar transition state during the initial nucleophilic aromatic substitution on PFP, accelerating acyl fluoride formation.

-

Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve 3-(difluoromethoxy)benzoic acid (1.0 equiv, 0.5 mmol) in anhydrous MeCN (2.5 mL, 0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Causality: DIPEA is chosen for its steric hindrance; it acts as an efficient proton scavenger without competing as a nucleophile.

-

Activation: Dropwise add Pentafluoropyridine (PFP) (1.0 equiv, 0.5 mmol).

-

Incubation: Seal the vial and stir at room temperature (20–25 °C) for 16 hours to ensure complete conversion.

Phase 2: In-Process Control (IPC) & Self-Validation

Do not proceed to amidation without verifying the intermediate. The system must validate its own state.

-

Sampling: Withdraw a 50 µL aliquot of the reaction mixture under a nitrogen stream.

-

NMR Preparation: Dilute the aliquot in 0.5 mL of CD 3 CN.

-

19 F NMR Analysis: Acquire a standard 19 F NMR spectrum.

-

Validation Criteria: You must observe a distinct downfield signal (typically a sharp singlet or closely coupled multiplet) in the region of +17.0 to +20.0 ppm (relative to CFCl 3 ). This signal is the definitive fingerprint of the acyl fluoride (–COF ). The complete disappearance of the starting PFP signals confirms total conversion.

-

Phase 3: Amidation Coupling

-

Nucleophile Addition: Once validated, add the target amine (1.2 equiv, 0.6 mmol) directly to the reaction vial.

-

Coupling: Stir the mixture at room temperature for 4 to 12 hours. For highly sterically hindered amines, the temperature can be safely elevated to 50 °C without risking the hydrolysis of the acyl fluoride.

-

Workup: Dilute the mixture with Ethyl Acetate (15 mL). Wash sequentially with 1M aqueous HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO 3 (10 mL) to neutralize acidic byproducts, and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the resulting 3-(difluoromethoxy)benzamide derivative via flash column chromatography.

Quality Control & Analytical Standards

When characterizing the final functionalized product, or if isolating the 3-(difluoromethoxy)benzoyl fluoride intermediate via custom synthesis, strict adherence to analytical standards is required:

-

Mass Spectrometry (LC-MS): The difluoromethoxy group is prone to in-source fragmentation. Look for the characteristic loss of the difluoromethyl radical [M - 51] + or the loss of the entire difluoromethoxy group[M - 67] + in positive ESI mode.

-

1 H NMR: The difluoromethoxy proton (–OCF 2 H ) is highly diagnostic. It typically appears as a wide triplet ( 2JH−F≈73 Hz) in the range of 6.40 to 6.80 ppm, depending on the solvent.

-

19 F NMR: The two fluorines of the difluoromethoxy group (–OCF 2 H) will appear as a doublet ( 2JF−H≈73 Hz) around -82.0 to -84.0 ppm.

By leveraging the robust stability of acyl fluorides and utilizing commercially available precursors, researchers can seamlessly integrate the 3-(difluoromethoxy)benzoyl motif into complex molecular architectures with high fidelity and yield.

References

Molecular Structure and Conformational Dynamics of 3-(Difluoromethoxy)benzoyl Fluoride: A Comprehensive Technical Guide

Executive Summary

3-(Difluoromethoxy)benzoyl fluoride is a highly specialized structural motif utilized in advanced organic synthesis, medicinal chemistry, and materials science. The molecule integrates two distinct functional groups onto a central benzene core: a highly reactive, conjugation-dependent acyl fluoride and a lipophilic, conformationally flexible difluoromethoxy ether. Understanding the three-dimensional architecture and rotational dynamics of this molecule is paramount for predicting its reactivity as a synthetic intermediate and its pharmacokinetic behavior in biological systems[1]. This whitepaper provides an in-depth analysis of its conformational landscape, supported by self-validating experimental protocols and authoritative theoretical frameworks.

Conformational Analysis of the Benzoyl Fluoride Moiety

The acyl fluoride group (–C(O)F) exhibits a profound energetic preference for coplanarity with the aromatic ring. This geometry is not merely structural but electronically mandated to maximize the stabilizing overlap between the aromatic π -system and the carbonyl π∗ antibonding orbital[2].

Unlike aliphatic acyl fluorides, benzoyl fluorides experience a significant rotational barrier around the exocyclic C(Ar)–C(O)F bond due to this partial double-bond character. Experimental and high-level quantum chemical studies on related benzoyl fluorides indicate that this barrier ranges from 6.5 to 7.5 kcal/mol[3]. Consequently, the syn and anti rotamers (relative to the meta-substituent) can exist as distinct entities at reduced temperatures. Furthermore, the highly electronegative fluorine atom induces a strong inductive effect, which shortens the C=O bond (approx. 1.18 Å) while subtly lengthening the C–F bond relative to standard alkyl fluorides, priming the carbonyl carbon for nucleophilic attack[4].

Conformational Dynamics of the Difluoromethoxy Group

In stark contrast to the rigid acyl fluoride, the difluoromethoxy group (–OCHF 2 ) introduces complex stereoelectronic behavior. The conformation of the –OCHF 2 group is dictated by a delicate balance between steric hindrance and the generalized anomeric effect—specifically, the hyperconjugative delocalization of the oxygen lone pair ( nO ) into the σ∗ orbital of the adjacent C–F bonds[1].

In difluoromethoxybenzene derivatives, the ether linkage often adopts an out-of-plane or orthogonal conformation to minimize steric repulsion with ortho-protons and to maximize this electronic stabilization[5]. The presence of the meta-withdrawing –C(O)F group further modulates the electron density of the aromatic ring. By withdrawing electron density via resonance and inductive effects, the acyl fluoride subtly shifts the conformational equilibrium of the ether linkage, altering the rotational barrier and the overall molecular dipole moment[6].

Fig 1. Logical flow of conformational dynamics and rotational barriers for the target molecule.

Experimental Methodologies for Conformational Elucidation

To rigorously determine the conformational landscape of 3-(Difluoromethoxy)benzoyl fluoride, a multi-tiered analytical approach is required. Relying on a single technique often leads to incomplete or erroneous assignments, a known pitfall in the study of conjugated fluoroaldehydes and acyl fluorides[7].

Protocol 1: Variable-Temperature (VT) NMR Spectroscopy

Purpose: To empirically determine the rotational barriers of the functional groups by observing the decoalescence of NMR signals.

-

Sample Preparation: Dissolve 3-(Difluoromethoxy)benzoyl fluoride in a non-coordinating, low-freezing solvent (e.g., CD 2 Cl 2 or toluene- d8 ) to a concentration of 0.05 M. Add 1% fluorotrichloromethane (CFCl 3 ) as an internal 19 F reference.

-

Causality: Using a non-coordinating solvent prevents solvent-solute hydrogen bonding from artificially inflating the rotational barrier.

-

-

Temperature Calibration: Calibrate the NMR probe temperature using a neat methanol sample (for < 298 K).

-

Causality: Probe thermocouple readings often deviate by ±2 K. Without exact temperature calibration, subsequent Eyring analyses will yield highly erroneous thermodynamic parameters.

-

-

Spectral Acquisition: Acquire 19 F and 13 C spectra from 298 K down to 180 K in 10 K increments. Observe the line broadening and eventual decoalescence of the –OCHF 2 and –C(O)F signals.

-

Dynamic Line Shape Analysis: Extract the rate constants ( k ) at each temperature using dynamic NMR (DNMR) line-shape fitting software.

-

Thermodynamic Extraction: Plot ln(k/T) vs 1/T (Eyring Plot) to determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) for the rotational barriers.

Protocol 2: Computational Workflow (DFT) for Conformational Mapping

Purpose: To map the Potential Energy Surface (PES) and validate experimental findings.

-

Initial Geometry Generation: Generate all possible structural rotamers (e.g., syn/anti for –C(O)F; in-plane/orthogonal for –OCHF 2 ).

-

Geometry Optimization: Optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. Include empirical dispersion (e.g., Grimme's D3) to account for intramolecular non-covalent interactions.

-

Causality: The inclusion of diffuse functions (++) in the basis set is mandatory for highly electronegative, fluorine-containing systems to accurately model the diffuse electron density of the lone pairs.

-

-

Frequency Calculation: Run vibrational frequency calculations on optimized geometries to confirm they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).

-

PES Scanning: Perform a relaxed coordinate scan of the C(Ar)–C(O)F and C(Ar)–O(CHF 2 ) dihedral angles in 10° increments to visualize the energetic barriers.

Fig 2. Multi-disciplinary experimental workflow for validating molecular conformation.

Quantitative Conformational Parameters

The following table synthesizes the consensus quantitative data for the conformational parameters of the target molecule, derived from a combination of the methodologies detailed above.

Table 1: Consensus Quantitative Data for 3-(Difluoromethoxy)benzoyl Fluoride Conformers

| Parameter | Value / Range | Analytical Method | Mechanistic Significance |

| C(Ar)–C(O)F Rotational Barrier | 6.5 – 7.5 kcal/mol | DFT / DNMR | High barrier due to strong π -conjugation between the carbonyl and the aromatic ring[2]. |

| C(Ar)–O(CHF 2 ) Rotational Barrier | 1.5 – 3.0 kcal/mol | DNMR | Low barrier; dominated by steric hindrance and weak anomeric stabilization[1]. |

| C=O Bond Length | ~1.18 Å | X-ray / GED | Strong double bond character, slightly shortened by the highly electronegative fluorine[4]. |